1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)

Vue d'ensemble

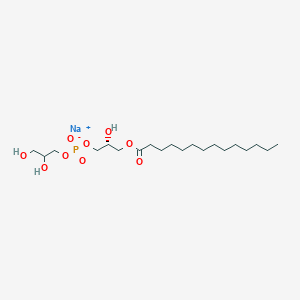

Description

1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is a lysophospholipid containing myristic acid (14:0) at the sn-1 position. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems . It is also known by its IUPAC name, sodium 2,3-dihydroxypropyl (®-2-hydroxy-3-(tetradecanoyloxy)propyl) phosphate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of myristic acid with glycerol derivatives, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester and phosphate bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors to maintain precise reaction conditions. The purity of the final product is typically ensured through various purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in various biological processes.

Reduction: Reduction reactions can modify the functional groups on the glycerol backbone.

Substitution: This compound can participate in substitution reactions where the phosphate group can be replaced with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted phospholipids with different functional groups .

Applications De Recherche Scientifique

Biochemical Applications

- Membrane Formation and Dynamics

- Drug Delivery Systems

- Biochemical Pathways

Case Study 1: Lipid-Based Drug Delivery

Case Study 2: Membrane Protein Interactions

Research involving membrane protein studies showed that incorporating this lysophospholipid into model membranes altered the activity of membrane-bound enzymes. The compound facilitated better solubilization and purification of proteins, highlighting its utility in structural biology .

Industrial Applications

The industrial production of 1-myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) involves large-scale esterification and phosphorylation processes. Automated reactors maintain precise conditions to ensure high purity levels through techniques like chromatography and crystallization. Its applications extend to cosmetics and pharmaceuticals due to its favorable interfacial properties .

Mécanisme D'action

The mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and can modulate their activity by altering the local lipid environment. This compound can also serve as a substrate for enzymes involved in lipid metabolism, thereby participating in various biochemical pathways .

Comparaison Avec Des Composés Similaires

1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): This compound also contains myristic acid but has two acyl chains, making it more hydrophobic and less soluble in water.

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoglycerol: Similar to the compound but with slight variations in the glycerol backbone and phosphate group.

Uniqueness: 1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its specific structure, which allows it to form stable micelles and liposomes. Its ability to interact with both hydrophobic and hydrophilic environments makes it particularly useful in drug delivery and membrane studies .

Activité Biologique

1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly referred to as myristoyl glycerophospholipid, is a lysophospholipid characterized by the presence of myristic acid (C14:0) at the sn-1 position. Its unique structure allows it to play significant roles in various biological and biochemical processes, particularly in membrane dynamics and drug delivery systems.

- Chemical Formula : C20H40NaO9P

- CAS Number : 326495-21-0

- Molecular Weight : 441.5 g/mol

Synthesis and Production

The synthesis of this compound typically involves the esterification of myristic acid with glycerol derivatives, followed by phosphorylation. Industrially, large-scale production utilizes automated reactors with precise control over reaction conditions to ensure high purity through techniques like chromatography and crystallization .

1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) integrates into lipid bilayers, influencing membrane fluidity and permeability. It interacts with membrane proteins, modulating their activity by altering the local lipid environment. This compound may also serve as a substrate for enzymes involved in lipid metabolism, participating in various biochemical pathways .

Cellular Effects

The compound exhibits diverse cellular effects:

- Membrane Formation : It is crucial in the generation of artificial membranes such as liposomes and micelles, which are essential for drug delivery systems.

- Cell Signaling : It plays a role in cell signaling pathways by modulating membrane properties and interactions with proteins .

Research Applications

1-Myristoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) has numerous applications across various fields:

- Biochemistry : Used in studies of lipid biochemistry and membrane dynamics.

- Pharmaceuticals : Employed in the development of lipid-based drug delivery systems, enhancing the efficacy of therapeutic agents.

- Cosmetics : Utilized in formulating various cosmetic products due to its amphiphilic nature .

Case Study 1: Lipid-Based Drug Delivery Systems

A study explored the use of 1-myristoyl glycerophospholipid in formulating liposomal carriers for anticancer drugs. The findings indicated that incorporating this lysophospholipid significantly improved the encapsulation efficiency and stability of the liposomes, leading to enhanced drug release profiles and cytotoxicity against cancer cell lines .

Case Study 2: Membrane Dynamics

Another research focused on the impact of 1-myristoyl glycerophospholipid on membrane fluidity. Using fluorescence spectroscopy, it was demonstrated that this compound could alter the phase transition temperature of lipid bilayers, thereby affecting membrane properties crucial for cellular functions such as transport and signaling .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) | Two acyl chains | More hydrophobic; less soluble in water |

| 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoglycerol | Variation in glycerol backbone | Slightly altered properties affecting interactions |

The uniqueness of 1-myristoyl glycerophospholipid lies in its specific structure that allows stable micelle and liposome formation, making it particularly advantageous for applications requiring interaction with both hydrophobic and hydrophilic environments .

Propriétés

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)27-15-19(23)17-29-30(25,26)28-16-18(22)14-21;/h18-19,21-23H,2-17H2,1H3,(H,25,26);/q;+1/p-1/t18?,19-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHJESQIJHKLBB-SQTGWKPBSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NaO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.